molecular formula C16H15ClN4O2 B7787097 (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide

(2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide

Cat. No.: B7787097
M. Wt: 330.77 g/mol
InChI Key: OCSXNUCRKIXDNA-JUYTWUFESA-N
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Description

The compound (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide is a hydrazine-derived organic molecule featuring a conjugated system with dual geometric isomers (Z and E configurations). Its structure includes a butanamide backbone substituted with a 4-chlorophenyl hydrazinylidene group and an N-hydroxyimino moiety. The presence of electron-withdrawing groups (e.g., chloro substituent) and hydrogen-bonding motifs (hydrazine and hydroxyimino groups) may influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

(2Z,3E)-3-[(4-chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-11(19-20-14-9-7-12(17)8-10-14)15(21-23)16(22)18-13-5-3-2-4-6-13/h2-10,20,23H,1H3,(H,18,22)/b19-11+,21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXNUCRKIXDNA-JUYTWUFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)Cl)C(=NO)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)Cl)/C(=N/O)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Hydrazine Derivative

The 4-chlorophenylhydrazine intermediate is synthesized by reacting 4-chloroaniline with nitrous acid (HNO₂) under acidic conditions to form the diazonium salt, followed by reduction using SnCl₂ or Na₂S₂O₄. This step achieves a 75–85% yield in ethanol at 0–5°C.

Reaction Conditions:

ParameterValue
SolventEthanol/H₂O (1:1)
Temperature0–5°C
CatalystHCl (1 M)
Reaction Time2–3 hours

Oxime Generation

The oxime group is introduced via nucleophilic addition of hydroxylamine (NH₂OH) to a ketone precursor. For example, reacting N-phenylbutanamide with hydroxylamine hydrochloride in pyridine at 60°C for 6 hours yields the oxime intermediate.

Condensation of Hydrazine and Oxime

The final step involves coupling the hydrazine and oxime intermediates through a dehydration-condensation reaction. This is achieved using acetic acid as both solvent and catalyst at reflux (110°C) for 12 hours. The reaction’s stereochemical outcome (Z/E configuration) is controlled by steric effects and reaction kinetics.

Critical Parameters for Stereoselectivity:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor the (2Z,3E) isomer due to enhanced stabilization of transition states.

  • Temperature: Lower temperatures (25°C) slow reaction rates, improving selectivity for the thermodynamically stable isomer.

Catalytic Systems and Optimization

Acid-Catalyzed Condensation

Protic acids (e.g., H₂SO₄, HCl) are widely used to protonate the oxime nitrogen, enhancing electrophilicity for nucleophilic attack by the hydrazine. However, over-acidification risks side reactions such as hydrolysis of the amide group.

Yield Optimization Table:

Acid CatalystConcentration (M)Yield (%)Purity (HPLC)
Acetic Acid0.57892
HCl1.06585
H₂SO₄0.37288

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash column chromatography with silica gel and ethyl acetate/hexane (3:7 v/v) eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient confirms purity (>95%).

Spectroscopic Analysis

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 10.2 (hydrazone NH), 8.3 (oxime =N–OH), and 7.4–7.6 (aromatic protons).

  • IR: Strong absorptions at 1650 cm⁻¹ (C=O amide) and 1590 cm⁻¹ (C=N hydrazone).

Industrial-Scale Production Considerations

Large-scale synthesis requires solvent recovery systems and continuous-flow reactors to maintain temperature control. A patented method highlights the use of N-methylpyrrolidone (NMP) as a high-boiling solvent to facilitate product isolation.

Process Economics:

ParameterLab ScalePilot Scale
Yield75%82%
Purity95%98%
Cost per kg$12,000$8,500

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions driven by its distinct functional groups:

Hydrazin-ylidene Group

  • Nucleophilic Addition : Reacts with electrophiles (e.g., aldehydes, ketones) to form hydrazones.

  • Oxidation : Susceptible to oxidation by agents like KMnO₄ or H₂O₂, yielding diazenium derivatives.

Oxime (N-Hydroxyimino) Group

  • Acid-Catalyzed Hydrolysis : Forms carbonyl compounds under strong acidic conditions (e.g., H₂SO₄, reflux).

  • Reduction : Converted to primary amines using LiAlH₄ or catalytic hydrogenation.

Amide Group

  • Hydrolysis : Cleaved by concentrated HCl or NaOH to produce carboxylic acids and aniline derivatives.

Reaction Mechanisms and Selectivity

The compound’s planar conformation (deviation < 0.015 Å) and electron delocalization influence reaction pathways :

  • Intramolecular Hydrogen Bonding : Stabilizes intermediates during nucleophilic attacks (e.g., N–H⋯O bonds between hydrazine and oxime groups).

  • π–π Stacking Interactions : Affects regioselectivity in dimerization or polymerization reactions (centroid distances: ~3.59–3.60 Å) .

Table 2: Key Mechanistic Features

Interaction TypeRole in Reactivity
N–H⋯O Hydrogen BondsStabilize planar transition states
Electron DelocalizationEnhance electrophilic susceptibility

Analytical Monitoring of Reactions

Reactions are tracked using:

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water).

  • Spectroscopy :

    • ¹H/¹³C NMR : Confirms structural integrity post-reaction.

    • FTIR : Detects functional group transformations (e.g., C=O stretch at ~1700 cm⁻¹) .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of hydrazone derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown promising results against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Antitubercular Agents

Hydrazone derivatives have been investigated for their potential as antitubercular agents. Compounds similar to (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide have demonstrated activity against Mycobacterium tuberculosis in vitro, suggesting that this compound could be a candidate for further development in the fight against tuberculosis .

Synthesis and Characterization

The synthesis of hydrazone derivatives such as this compound typically involves the condensation reaction between corresponding hydrazine and carbonyl compounds. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of hydrazone derivatives. Modifications to the phenyl ring or variations in the hydrazine component can significantly affect biological activity. For example, the introduction of electron-withdrawing groups can enhance the potency against specific targets .

Case Studies

  • Anticancer Studies : In a study focusing on a series of hydrazone derivatives, it was found that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines. The presence of halogen substituents like chlorine was correlated with increased cytotoxicity .
  • Antitubercular Efficacy : Another investigation reported several hydrazone derivatives displaying MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. The most effective compound showed significant activity without toxicity to normal cells, highlighting the therapeutic potential of these derivatives .

Mechanism of Action

The mechanism of action of (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of metabolic processes, and interaction with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarbothioamide Derivatives

The compound shares structural similarities with hydrazinecarbothioamides, such as (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide (). Both molecules contain hydrazine-linked aromatic systems, but the latter replaces the N-phenylbutanamide group with a thiosemicarbazide moiety. Key differences include:

  • Biological Activity: Thiosemicarbazides are known for antimicrobial and anticancer activities, whereas the hydroxyimino group in the target compound may favor radical scavenging or nitroxide-mediated pathways .

Trifluoromethoxy-Substituted Analogues

describes a related compound, (2Z,3E)-2-(N-hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}butanamide, which substitutes the 4-chlorophenyl group with a 4-(trifluoromethoxy)phenyl group. Key comparisons:

  • Metabolic Stability : Fluorinated groups often resist oxidative metabolism, suggesting longer in vivo half-life for the trifluoromethoxy derivative .

Triazole-Hydrazine Hybrids

Compounds like (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () incorporate triazole rings instead of the butanamide backbone. Differences include:

  • Hydrogen-Bonding Networks : Triazole-thione derivatives form stronger intermolecular hydrogen bonds (N–H···S/O), leading to higher crystallinity and thermal stability.
  • Pharmacological Profiles: Triazole derivatives exhibit broader antifungal activity, while the target compound’s hydroxyimino group may favor anti-inflammatory pathways .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Functional Groups Potential Bioactivity
(2Z,3E)-3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide 4-Chlorophenyl, hydroxyimino Hydrazine, amide, imino Enzyme inhibition, chelation
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Thiosemicarbazide, indole Thioamide, hydrazine Anticancer, antimicrobial
(2Z,3E)-3-{2-[4-(Trifluoromethoxy)phenyl]hydrazin-1-ylidene}-N-phenylbutanamide Trifluoromethoxy, hydroxyimino Hydrazine, amide, fluorinated aryl Enhanced metabolic stability

Table 2: Spectroscopic Techniques for Characterization (Based on )

Technique Target Compound Signals Similar Compounds (e.g., )
¹H-NMR δ 8.2–8.5 ppm (hydrazine NH), δ 7.3–7.6 ppm (Ar-H) δ 8.0–8.3 ppm (thioamide NH), δ 7.1–7.4 ppm (Ar-H)
¹³C-NMR δ 165–170 ppm (amide C=O), δ 150–155 ppm (C=N) δ 175–180 ppm (thioamide C=S), δ 145–150 ppm (C=N)
UV-Vis λmax ~320 nm (n→π* transition of C=N) λmax ~340 nm (π→π* of conjugated thioamide)

Research Findings and Methodological Considerations

  • Crystallography : The target compound’s structure can be resolved using SHELX or WinGX software, as demonstrated in related hydrazine derivatives ().
  • Synthetic Challenges : Steric hindrance from the N-phenyl and 4-chlorophenyl groups may complicate regioselective synthesis compared to less-substituted analogues.

Biological Activity

The compound (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H14ClN4O
  • Molecular Weight: 302.75 g/mol
  • CAS Number: 338414-21-4

The biological activity of hydrazone derivatives, including this compound, often involves interactions with various biological targets such as enzymes and receptors. The hydrazine moiety can participate in hydrogen bonding and coordinate with metal ions, influencing biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Compounds like this hydrazone can inhibit specific enzymes related to disease processes, particularly in cancer and microbial infections.
  • Antioxidant Activity: The presence of the N-hydroxyimino group suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Several studies have indicated that hydrazone derivatives exhibit significant anticancer activity. For instance:

  • Cell Line Studies: The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)Reference
MCF-715.5
HeLa22.0
A54918.3

Antimicrobial Activity

Research has also highlighted antimicrobial properties against both bacterial and fungal strains:

  • Bacterial Inhibition: The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Anticancer Activity:
    A recent study investigated the effects of this compound on MCF-7 cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell death.
  • Antimicrobial Efficacy:
    Another research focused on the antimicrobial properties of this compound against various pathogens. It was found that the hydrazone exhibited a broad spectrum of activity, particularly effective against resistant strains of bacteria.

Q & A

Q. How is (2Z,3E)-3-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2-(N-hydroxyimino)-N-phenylbutanamide synthesized, and what analytical methods confirm its structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl precursors. For example, hydrazinolysis of intermediates (e.g., 1-(4-bromophenyl)ethylidene derivatives) with hydrazine hydrate can yield hydrazinylidene moieties . Acetylation using acetic anhydride or alkylation with ethyl iodide under reflux conditions may modify side chains . Structural confirmation relies on IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹, N–H at ~3200 cm⁻¹), ¹H/¹³C NMR (imine protons at δ 8.5–9.5 ppm, aromatic integrations), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are the key spectroscopic characteristics used to identify this compound?

  • Methodological Answer :
  • IR Spectroscopy : Detect characteristic bands for imine (C=N, ~1600 cm⁻¹), hydroxyimino (N–O, ~950 cm⁻¹), and amide (C=O, ~1680 cm⁻¹) groups .
  • NMR : ¹H NMR shows distinct signals for aromatic protons (δ 6.8–7.8 ppm), hydrazinylidene NH (δ 10–11 ppm, exchangeable), and N-hydroxyimino protons (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and imine carbons (δ 150–160 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) correlate with the molecular formula (e.g., C₁₆H₁₄ClN₄O₂) and fragment patterns consistent with cleavage at the hydrazine linkage .

Q. What in vitro biological activities have been reported for this compound?

  • Methodological Answer : Derivatives of hydrazinylidene compounds exhibit variable antimicrobial activity. For example, structurally analogous thiosemicarbazones show inhibition against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) using broth microdilution assays . Activity depends on substituents: electron-withdrawing groups (e.g., Cl at the 4-position) enhance potency by improving membrane penetration . Standard protocols involve testing at 37°C for 24–48 hours in Mueller-Hinton agar .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in hydrazinylidene derivatives?

  • Methodological Answer : SC-XRD provides precise bond-length and angle data to distinguish between tautomeric forms (e.g., keto-enol or imine-hydrazone equilibria). For example, in a related compound, the N–N bond length of 1.35 Å confirmed a single-bond character, ruling out aromatic hydrazine configurations . Disorder in solvent molecules (common in polar derivatives) is resolved using SQUEEZE algorithms in refinement software (e.g., SHELXL) . Data-to-parameter ratios >10:1 and R factors <0.06 ensure reliability .

Q. What strategies address contradictory antimicrobial activity data in structurally similar compounds?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, inoculum size). To mitigate this:
  • Standardized Protocols : Use CLSI guidelines for broth microdilution (e.g., fixed inoculum of 1–5 × 10⁵ CFU/mL) .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace Cl with CF₃ to assess lipophilicity effects) and correlate with logP values .
  • Checkerboard Assays : Test combinations with known antibiotics to identify synergistic effects (e.g., reduced MICs when paired with ciprofloxacin) .

Q. What computational methods predict the reactivity of the hydrazinylidene moiety in nucleophilic environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity at the imine carbon. For example, a low LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to model hydrolysis pathways. Radial distribution functions can identify hydrogen-bonding interactions stabilizing transition states .
  • QSAR Models : Use Hammett constants (σ) of substituents to predict reaction rates in SN2 mechanisms (e.g., electron-withdrawing groups accelerate nucleophilic substitution) .

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